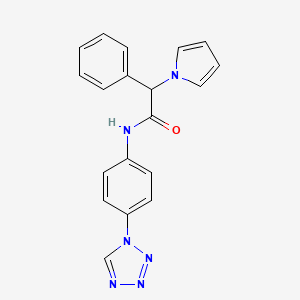

N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c26-19(18(24-12-4-5-13-24)15-6-2-1-3-7-15)21-16-8-10-17(11-9-16)25-14-20-22-23-25/h1-14,18H,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVBUHOXDRBEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)N3C=NN=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing tetrazole and pyrrole moieties have been associated with a wide range of biological activities.

Mode of Action

Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities. Pyrrole derivatives have also been associated with various biological activities.

Biochemical Pathways

Compounds containing tetrazole and pyrrole moieties have been associated with diverse biological and pharmaceutical applications.

Pharmacokinetics

Tetrazole moiety is known to offer a more appreciative pharmacokinetic profile and plays the role of a metabolically stable substitute for the carboxylic acid functional group.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N6O, with a molecular weight of 344.378 g/mol. The compound features a tetrazole ring, a phenyl group, and a pyrrole moiety, which are known for their diverse biological activities.

1. Anticancer Activity

Research indicates that compounds containing tetrazole and pyrrole moieties exhibit significant anticancer properties. For instance, studies have shown that similar tetrazole derivatives can inhibit tubulin polymerization, acting as potent antiproliferative agents against various cancer cell lines. The mechanism often involves interaction with the colchicine site on tubulin, leading to apoptosis in cancer cells through the mitochondrial pathway, activating caspases such as caspase-9 and caspase-3 .

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Tubulin polymerization inhibition |

| Similar Tetrazole Derivative | Antiproliferative | 0.5 - 5.0 | Apoptosis via caspase activation |

2. Antimicrobial Activity

The tetrazole ring is known for its ability to interact with biological targets, which can also extend to antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties by disrupting microbial cell function .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor. The tetrazole moiety can mimic carboxylate groups, allowing it to bind effectively at enzyme active sites. This characteristic is particularly valuable in the design of drugs targeting specific enzymes involved in disease processes.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their anticancer properties. Among them, compounds structurally related to this compound showed promising results against various cancer cell lines, exhibiting IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .

SAR Analysis

Structure–activity relationship (SAR) analyses have been conducted on similar compounds, revealing that substituents on the phenyl and pyrrole rings significantly affect potency. For example, introducing electron-donating groups enhanced the antiproliferative activity against breast cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction: The compound's ability to mimic natural substrates allows it to interfere with enzyme function.

Cell Cycle Disruption: By inhibiting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The query compound’s tetrazole and pyrrole groups distinguish it from benzimidazole derivatives (e.g., Compound 31) and simpler pyrazole acetamides (e.g., N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide). These groups may enhance its binding to polar targets or improve metabolic stability compared to carboxylic acid analogs .

- Triazine-based acetamides like Compound H exhibit sodium channel inhibition, suggesting that the query compound’s larger aromatic systems (phenyl and pyrrole) could modulate similar targets but with altered selectivity or potency .

Physicochemical Properties

- Acid-Base Behavior : The tetrazole group (pKa ~4.9) introduces pH-dependent solubility, unlike neutral pyrazole or benzimidazole derivatives .

Pharmacological Potential

While direct activity data for the query compound are unavailable, structural parallels suggest:

Data Table: Comparative Analysis of Selected Acetamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.